1,2,5,6,9-Pentachlorodecane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

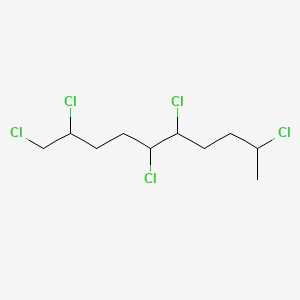

1,2,5,6,9-Pentachlorodecane is a chlorinated hydrocarbon with the molecular formula C10H17Cl5 . It is a member of the polychlorinated alkanes, which are compounds characterized by multiple chlorine atoms attached to a carbon chain. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields .

准备方法

The synthesis of 1,2,5,6,9-Pentachlorodecane typically involves the chlorination of decane. The process can be carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. Industrial production methods often employ continuous flow reactors to maintain consistent reaction conditions and high yields .

-

Synthetic Routes

Direct Chlorination: Decane is exposed to chlorine gas in the presence of a catalyst, often under UV light to initiate the reaction.

Reaction Conditions: The reaction is typically conducted at elevated temperatures and may require a solvent to dissolve the reactants.

-

Industrial Production

Continuous Flow Reactors: These reactors allow for precise control over reaction parameters, leading to higher efficiency and yield.

Catalysts: Common catalysts include iron chloride or aluminum chloride, which facilitate the chlorination process.

化学反应分析

1,2,5,6,9-Pentachlorodecane undergoes various chemical reactions, primarily involving substitution and elimination mechanisms .

-

Substitution Reactions

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.

Common Reagents: Sodium hydroxide, potassium hydroxide.

-

Elimination Reactions

Dehydrochlorination: Heating this compound with a strong base can result in the elimination of hydrogen chloride, forming alkenes.

Common Reagents: Sodium ethoxide, potassium tert-butoxide.

-

Major Products

Alcohols and Ethers: Formed through nucleophilic substitution.

Alkenes: Formed through elimination reactions.

科学研究应用

1,2,5,6,9-Pentachlorodecane has several applications in scientific research, particularly in the fields of environmental chemistry, toxicology, and materials science .

-

Environmental Chemistry

Pollutant Studies: Used as a model compound to study the behavior and fate of chlorinated hydrocarbons in the environment.

Degradation Pathways: Research on its degradation helps understand the persistence of similar pollutants.

-

Toxicology

Toxicity Testing: Employed in studies to assess the toxic effects of chlorinated hydrocarbons on living organisms.

Bioaccumulation: Investigated for its potential to bioaccumulate in aquatic and terrestrial ecosystems.

-

Materials Science

Polymer Additives: Used as a flame retardant in polymer formulations.

Stabilizers: Acts as a stabilizer in certain plastic and rubber materials.

作用机制

The mechanism of action of 1,2,5,6,9-Pentachlorodecane involves its interaction with biological membranes and enzymes .

-

Molecular Targets

Cell Membranes: The compound can integrate into lipid bilayers, disrupting membrane integrity and function.

Enzymes: It can inhibit the activity of certain enzymes involved in metabolic processes.

-

Pathways Involved

Oxidative Stress: Induces oxidative stress by generating reactive oxygen species.

Signal Transduction: Affects cellular signaling pathways, leading to altered cell function and viability.

相似化合物的比较

1,2,5,6,9-Pentachlorodecane is compared with other polychlorinated alkanes to highlight its unique properties .

-

Similar Compounds

1,2,3,4,5,6-Hexachlorocyclohexane: Another chlorinated hydrocarbon with different structural and chemical properties.

1,2,3,4-Tetrachlorobutane: A shorter chain chlorinated alkane with distinct reactivity.

-

Uniqueness

Stability: this compound is more stable due to the specific positioning of chlorine atoms.

Reactivity: Exhibits unique reactivity patterns in substitution and elimination reactions compared to its analogs.

生物活性

1,2,5,6,9-Pentachlorodecane is a chlorinated hydrocarbon that falls under the category of polychlorinated alkanes. Its chemical structure consists of a decane backbone with five chlorine atoms substituted at specific positions. This compound is part of a larger class of chemicals known for their environmental persistence and potential biological effects.

Toxicological Profile

The biological activity of this compound can be assessed through various toxicological studies that evaluate its impact on human health and the environment. Research indicates that chlorinated alkanes can exhibit a range of toxic effects, including:

- Carcinogenicity : Some studies classify certain chlorinated compounds as potential carcinogens due to their ability to induce mutations in cellular DNA.

- Endocrine Disruption : Chlorinated hydrocarbons are known to interfere with hormonal systems, potentially leading to reproductive and developmental issues.

- Neurotoxicity : There is evidence suggesting that exposure to high levels of chlorinated compounds may affect neurological function.

Environmental Impact Studies

- Aquatic Toxicity : Research has shown that chlorinated alkanes can be toxic to aquatic life. For instance, studies have documented the bioaccumulation of these compounds in fish and other aquatic organisms, leading to concerns about food chain contamination.

- Human Health Effects : A comprehensive study highlighted the presence of chlorinated paraffins in human blood serum and adipose tissue. This study indicated a correlation between exposure levels and adverse health outcomes such as liver damage and immune system impairment.

Table: Summary of Biological Effects

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Metabolic Activation : Chlorinated alkanes may undergo metabolic transformation in the liver, resulting in reactive intermediates that can bind to macromolecules such as proteins and DNA.

- Oxidative Stress : These compounds can induce oxidative stress in cells, leading to cellular damage and apoptosis.

- Alteration of Cell Signaling Pathways : Disruption of normal signaling pathways can result in altered cell growth and differentiation.

属性

IUPAC Name |

1,2,5,6,9-pentachlorodecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Cl5/c1-7(12)2-4-9(14)10(15)5-3-8(13)6-11/h7-10H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKBEJYNNQNKGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(CCC(CCl)Cl)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872691 |

Source

|

| Record name | 1,2,5,6,9-Pentachlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205646-13-5 |

Source

|

| Record name | 1,2,5,6,9-Pentachlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。